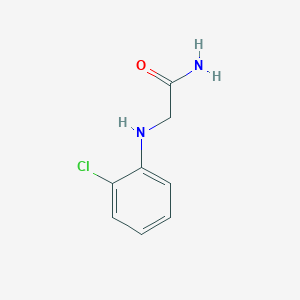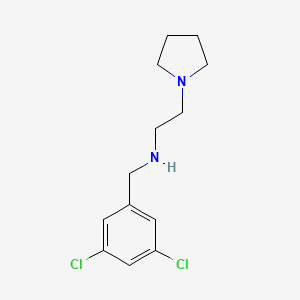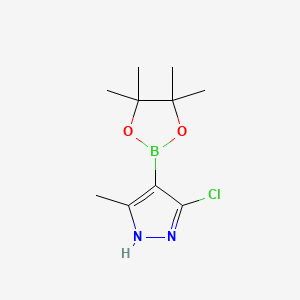
1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine, HCl is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a bromine atom at the 3-position and a methyl group at the 5-position of the pyridine ring, along with a propyl group attached to the piperazine ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine, HCl typically involves a multi-step process:
Bromination: The starting material, 5-methylpyridine, undergoes bromination to introduce a bromine atom at the 3-position.
Piperazine Formation: The brominated intermediate is then reacted with propylpiperazine under suitable conditions to form the desired piperazine derivative.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product in its pure form.
化学反応の分析
Types of Reactions: 1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine, HCl can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine, HCl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine, HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl groups on the pyridine ring, along with the propyl group on the piperazine ring, contribute to its binding affinity and specificity. The hydrochloride salt form enhances its solubility, allowing it to effectively reach its targets in biological systems.
類似化合物との比較
- 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine, HCl
- 1-(5-Bromo-3-methylpyridin-2-yl)piperazine
Comparison: 1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine, HCl is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity compared to similar compounds with different alkyl groups
特性
分子式 |
C13H20BrN3 |
|---|---|
分子量 |
298.22 g/mol |
IUPAC名 |
1-(3-bromo-5-methylpyridin-2-yl)-4-propylpiperazine |
InChI |
InChI=1S/C13H20BrN3/c1-3-4-16-5-7-17(8-6-16)13-12(14)9-11(2)10-15-13/h9-10H,3-8H2,1-2H3 |
InChIキー |
AGRHPJJQCLUBRG-UHFFFAOYSA-N |
正規SMILES |
CCCN1CCN(CC1)C2=C(C=C(C=N2)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


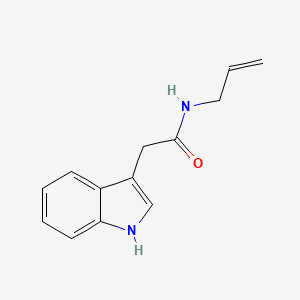

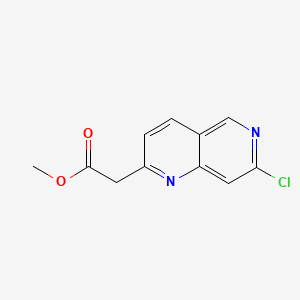

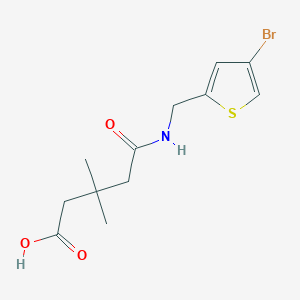
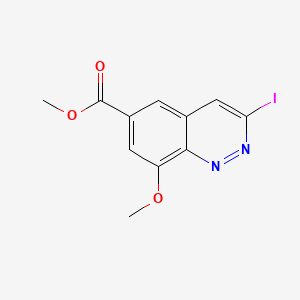
![3-methoxy-N'-[(E)-(4-nitrophenyl)methylidene]naphthalene-2-carbohydrazide](/img/structure/B14911412.png)
